2-(4-Phenylmethoxyphenyl)quinazolin-6-amine
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Overview
Description
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 2-(4-Phenylmethoxyphenyl)quinazolin-6-amine typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and can improve yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Chemical Reactions Analysis
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins.
Medicine: It is being investigated for its anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Phenylmethoxyphenyl)quinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit the activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification . The compound can also interfere with signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine can be compared with other quinazoline derivatives, such as:
2-(4-Bromophenyl)quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)quinazolin-6-amine |
InChI |
InChI=1S/C21H17N3O/c22-18-8-11-20-17(12-18)13-23-21(24-20)16-6-9-19(10-7-16)25-14-15-4-2-1-3-5-15/h1-13H,14,22H2 |
InChI Key |
XDRKKGKNCMCHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N |
Origin of Product |
United States |
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